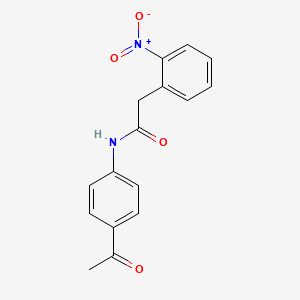
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic chemical compound that belongs to the family of 1,2,4-triazole derivatives. It was first synthesized in 1994 and has since been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively used as a research tool to investigate the role of JAK/STAT signaling pathway in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the pathway, leading to the suppression of downstream gene expression. This compound has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used to investigate the potential therapeutic applications of targeting the JAK/STAT pathway in various diseases.
Mécanisme D'action
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation. This leads to the inhibition of STAT3 phosphorylation and dimerization, which is necessary for its nuclear translocation and activation of downstream gene expression. This compound has also been shown to induce the degradation of JAK2 protein, further contributing to its inhibitory effect on the pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its potency, specificity, and availability. It has been extensively studied and characterized, and its mechanism of action is well understood. However, this compound also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of this compound in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
For research include the development of more potent and selective JAK/STAT inhibitors, investigation of the role of the pathway in various diseases, and the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapeutic agents.
Méthodes De Synthèse
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization and characterization through various spectroscopic techniques.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPWPOUIVQUYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)


![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)
